molecular formula C13H10F3NOS B13161233 N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine

N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine

Cat. No.: B13161233
M. Wt: 285.29 g/mol
InChI Key: ZHHSYJSRXABLCB-CAOOACKPSA-N
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Description

    is a chemical compound with the following structure:

    N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine: C13H10F3NOS\text{C}_{13}\text{H}_{10}\text{F}_3\text{NOS}C13​H10​F3​NOS

    .
  • It is also known by its CAS number: 1118787-05-5 .
  • The compound features a thiophene ring substituted with a trifluoromethylphenyl group and an ethylidene hydroxylamine moiety.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains largely unexplored.
    • Further studies are necessary to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine: is unique due to its specific combination of functional groups.

    • Similar compounds may include other hydroxylamines, thiophenes, or trifluoromethyl-substituted aromatic molecules.

    Properties

    Molecular Formula

    C13H10F3NOS

    Molecular Weight

    285.29 g/mol

    IUPAC Name

    (NE)-N-[1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethylidene]hydroxylamine

    InChI

    InChI=1S/C13H10F3NOS/c1-8(17-18)11-6-7-12(19-11)9-2-4-10(5-3-9)13(14,15)16/h2-7,18H,1H3/b17-8+

    InChI Key

    ZHHSYJSRXABLCB-CAOOACKPSA-N

    Isomeric SMILES

    C/C(=N\O)/C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F

    Canonical SMILES

    CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F

    Origin of Product

    United States

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